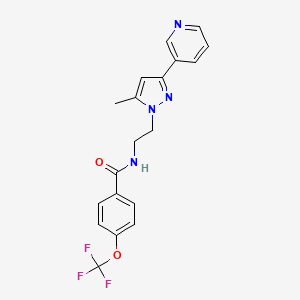

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide

Description

N-(2-(5-Methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a benzamide derivative featuring a pyrazole core substituted with a pyridin-3-yl group and a methyl group at positions 3 and 5, respectively. The ethyl linker connects the pyrazole moiety to the benzamide group, which is further substituted with a trifluoromethoxy group at the para position.

Properties

IUPAC Name |

N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N4O2/c1-13-11-17(15-3-2-8-23-12-15)25-26(13)10-9-24-18(27)14-4-6-16(7-5-14)28-19(20,21)22/h2-8,11-12H,9-10H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDKODNUAQGVFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives and catalysts.

Formation of the Benzamide Moiety: The benzamide moiety is synthesized by reacting an amine with a benzoyl chloride derivative under basic conditions.

Final Coupling: The final step involves coupling the pyrazole-pyridine intermediate with the benzamide derivative using a suitable coupling reagent, such as EDCI or DCC, in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, forming corresponding alcohols or ketones.

Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of various functional groups replacing the trifluoromethoxy group.

Scientific Research Applications

Chemistry: N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in the investigation of cellular pathways and mechanisms.

Medicine: The compound is explored for its potential therapeutic applications, including its role as an inhibitor or activator of specific enzymes or receptors. Its unique structure allows for the design of drugs with improved efficacy and selectivity.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism of action of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to four analogs (Table 1) with key differences in substituents and core structures:

Table 1: Structural Comparison of Analogs

Key Observations:

The ethyl linker in the target compound increases conformational flexibility compared to rigid chromenone () or thiazolidinone () cores .

Benzamide Substituents :

- The trifluoromethoxy group in the target compound is a strong electron-withdrawing substituent, contrasting with electron-donating methoxy () or ethoxy () groups. This difference likely impacts solubility and receptor binding .

- Example 53 () features a sulfonamide group, which may enhance solubility but reduce lipophilicity compared to the trifluoromethoxy group .

Biological Implications :

- The pyridinyl substituent in the target compound could improve target selectivity compared to phenyl-substituted analogs (–4) due to enhanced hydrogen-bonding capacity .

- The trifluoromethoxy group’s metabolic stability may offer pharmacokinetic advantages over compounds with labile substituents like thioxo () or oxazin-yl () groups .

Physicochemical Properties

- Molecular Weight: Example 53 (589.1 g/mol) is heavier due to its chromenone and pyrimidine moieties, whereas the target compound is likely lighter, favoring better bioavailability .

- Melting Point : The target compound’s melting point is unreported, but analogs with rigid cores (e.g., : 175–178°C) suggest higher crystallinity than flexible structures .

Biological Activity

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a pyrazole ring substituted with a pyridine moiety and a trifluoromethoxy group. The molecular formula is , and its structural representation is as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Inhibition of Kinases : Studies have shown that similar benzamide derivatives exhibit inhibitory effects on RET kinase, which is implicated in certain cancers .

- Anticancer Properties : The compound's structural analogs have demonstrated significant anticancer activity against various cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent inhibition of cell proliferation .

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds.

| Study | Cell Line | IC50 (µM) | Activity | Reference |

|---|---|---|---|---|

| Study 1 | MCF-7 | 5.85 | Anticancer | |

| Study 2 | A549 | 4.53 | Anticancer | |

| Study 3 | HCT116 | 0.63 - 1.32 | CDK9 Inhibitor | |

| Study 4 | Various | <10 | Growth Inhibition |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various benzamide derivatives, this compound was found to exhibit significant inhibitory effects on the proliferation of MCF-7 cells, with an IC50 value comparable to established chemotherapeutics like doxorubicin. This suggests that the compound could serve as a promising candidate for further development in cancer therapy .

Case Study 2: Kinase Inhibition

Another study focused on the kinase inhibitory properties of related compounds found that those with similar structures demonstrated effective inhibition against RET kinase, which is crucial for tumor growth in certain cancers. The findings indicated that modifications to the benzamide structure could enhance potency and selectivity against specific kinases involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.